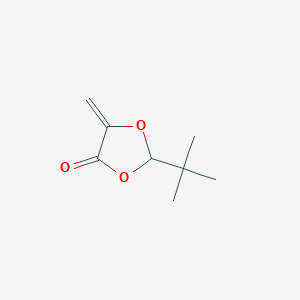
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Overview
Description
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one is a chemical compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The tert-butyl group and methylene group attached to the dioxolane ring provide unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method involves the use of pivalaldehyde and tert-butanol in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture .
Chemical Reactions Analysis
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one involves its reactivity with nucleophiles and electrophiles. The presence of the methylene group allows for radical reactions, while the dioxolane ring provides stability against nucleophilic attack . The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one include:
1,3-Dioxanes: These compounds have a six-membered ring and are more stable than 1,3-dioxolanes.
Other 1,3-Dioxolanes: Compounds such as 2-t-Butyl-5-methyl-1,3-dioxolan-4-one share similar reactivity but differ in the substituents attached to the ring.
Cyclic Ketene Acetals: These compounds, such as 2-methylene-1,3-dioxepane, undergo similar radical polymerization reactions but have different ring sizes and substituents.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
2-tert-butyl-5-methylidene-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(9)11-7(10-5)8(2,3)4/h7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGKBUHQKTUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OC(=C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


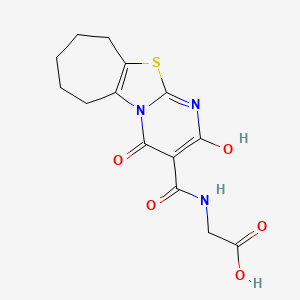
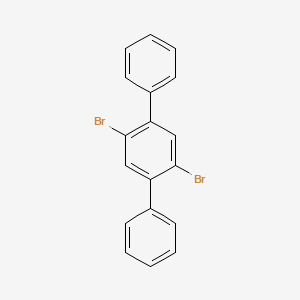

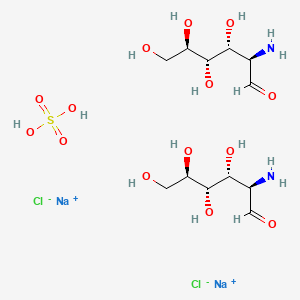
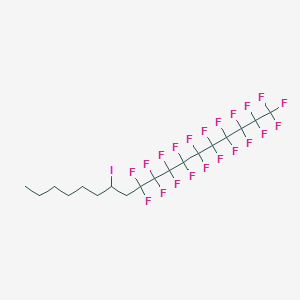
![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)
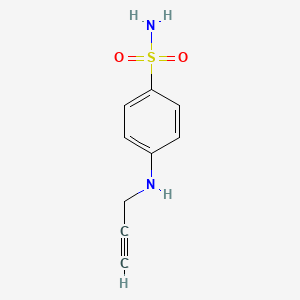
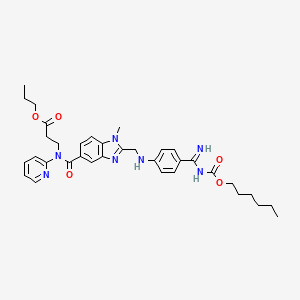
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)
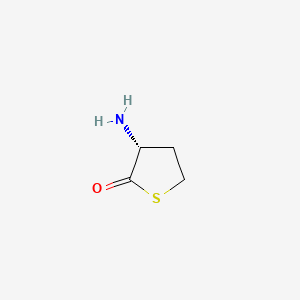
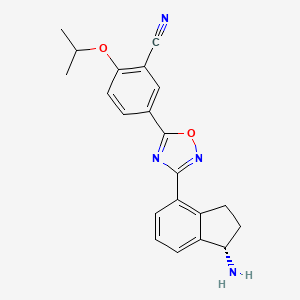

![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)
![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)
